

Tebuthiuron: A Technical Guide to its Chemical Structure, Properties, and Analytical Protocols

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Compound of Interest

Compound Name: *Tebuthiuron*

Cat. No.: *B033203*

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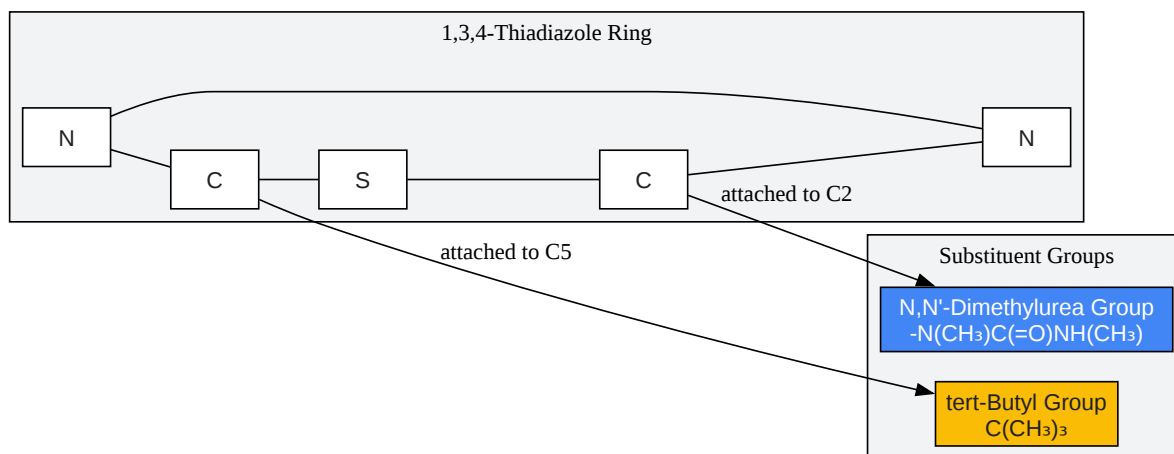
For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebuthiuron, identified by the CAS number 34014-18-1, is a nonselective, broad-spectrum herbicide belonging to the substituted urea class.[1] It is primarily utilized for the control of herbaceous and woody vegetation in non-crop areas, rangelands, and industrial sites.[2] The herbicidal activity of **tebuthiuron** stems from its ability to inhibit photosynthesis in susceptible plants.[1][2][3] This document provides a comprehensive technical overview of **tebuthiuron**, detailing its chemical structure, physicochemical properties, mechanism of action, and established analytical methodologies for its detection in environmental matrices.

Chemical Structure and Identification

Tebuthiuron's chemical structure consists of a 1,3,4-thiadiazole ring substituted with a tert-butyl group, and a dimethylurea side chain. Its preferred IUPAC name is N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea.[1]



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Caption: Simplified diagram of **Tebuthiuron**'s core structure.

Table 1: Chemical Identifiers for **Tebuthiuron**

| Identifier | Value |
|-------------------|---|
| IUPAC Name | N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea[1] |
| CAS Number | 34014-18-1 |
| Molecular Formula | C ₉ H ₁₆ N ₄ OS |
| Molecular Weight | 228.31 g/mol |
| SMILES | CNC(=O)N(C)c1nnc(s1)C(C)(C)C |

Physicochemical Properties

Tebuthiuron is an off-white to buff-colored crystalline solid. Its properties, such as high water solubility and persistence in soil, are critical factors in its environmental fate and herbicidal efficacy.

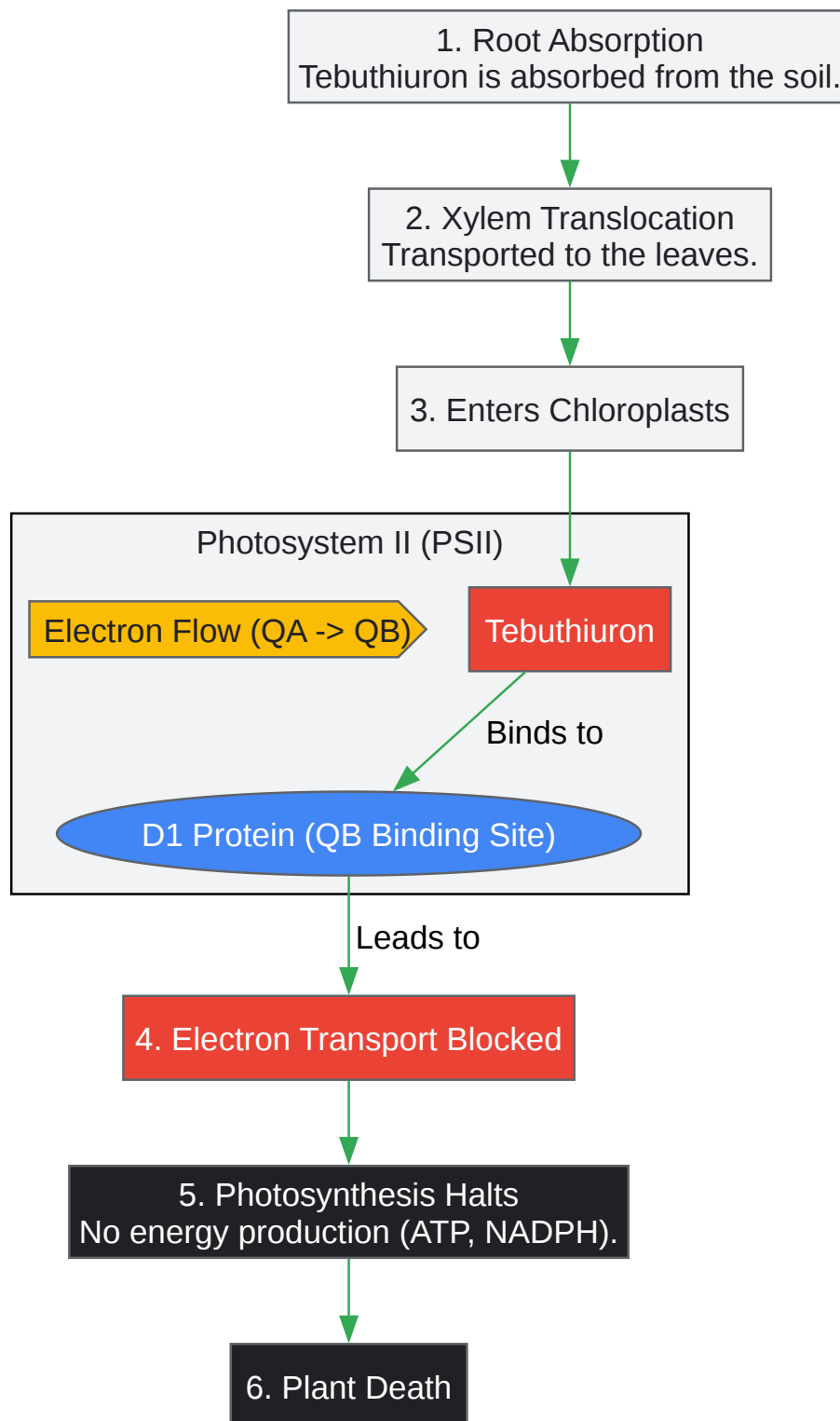
Table 2: Physicochemical Properties of **Tebuthiuron**

| Property | Value | Temperature (°C) |
|---|-------------------------------------|------------------|
| Melting Point | 161.5 - 164 °C (with decomposition) | N/A |
| Boiling Point | Decomposes before boiling | N/A |
| Water Solubility | 2500 mg/L | 25 |
| Vapor Pressure | 0.27 mPa | 25 |
| Log K _{ow} (Octanol-Water Partition Coefficient) | 1.79 - 1.8 | 25 |
| pKa | 1.2 | N/A |

Mechanism of Action: Photosynthesis Inhibition

The primary mode of action for **tebuthiuron** is the inhibition of photosynthesis.[2][3][4] After being absorbed by the plant's roots, it is translocated through the xylem to the leaves.[2][5][6] Within the chloroplasts, **tebuthiuron** targets and binds to the D1 quinone-binding protein in Photosystem II (PSII).[2][7] This binding action blocks the electron transport chain, specifically interrupting the flow of electrons from the primary electron acceptor QA to the secondary electron acceptor QB.[8][9] The disruption of electron flow halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to the starvation and death of the plant.[10]

Tebuthiuron's Mechanism of Action

[Click to download full resolution via product page](#)Caption: Pathway of Photosystem II inhibition by **Tebuthiuron**.

Experimental Protocols

Accurate quantification of **tebuthiuron** in environmental samples is crucial for efficacy studies and environmental monitoring. Below are detailed protocols for the analysis of **tebuthiuron** in water and a general procedure for soil, utilizing gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), respectively.

Protocol 1: Determination of Tebuthiuron in Water by GC-MS

This protocol is based on a liquid-liquid extraction followed by derivatization and GC-MS analysis.^[3]

1. Sample Preparation and Extraction:

- To a 100 mL water sample, add 25 μ L of a 5 μ g/mL internal standard solution (e.g., caffeine).
- Alkalinize the sample by adding 25 μ L of 4 M NaOH.
- Add 12 mL of an extraction solvent mixture of dichloromethane:isopropanol (9:1, v/v).
- Mechanically shake the mixture for 1 hour.
- Separate 6 mL of the organic phase and evaporate it to dryness under a gentle stream of air at ambient temperature.

2. Derivatization:

- Dissolve the dried residue in 1 mL of toluene.
- Add 100 μ L of acetic anhydride.
- Heat the mixture for 2 hours at 170°C.
- After cooling, evaporate the mixture to dryness again.
- Reconstitute the final residue in 25 μ L of acetone for analysis.

3. GC-MS Instrumental Analysis:

- Gas Chromatograph: Shimadzu GC-MS QP5000 or equivalent.
- Column: DB-5 (0.25 mm x 30 m, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 minute.
 - Ramp 1: Increase to 150°C at a rate of 20°C/min.
 - Ramp 2: Increase to 240°C at a rate of 10°C/min.
- Mass Spectrometer:
 - Mode: Single Ion Monitoring (SIM).
 - MS Temperature: 230°C.
 - Ions Monitored (**Tebuthiuron** derivative): m/z 171 and 156.
 - Ions Monitored (Internal Standard derivative): m/z 194 and 109.

4. Quantification:

- Construct a calibration curve using standards prepared in a similar manner.
- Quantify the **tebuthiuron** concentration based on the peak area ratio of the analyte to the internal standard. The limit of quantification for this method is approximately 0.02 µg/L.[\[3\]](#)

Protocol 2: General Method for Determination of **Tebuthiuron** in Soil by HPLC

This protocol outlines a general procedure for the extraction and analysis of **tebuthiuron** in soil samples via HPLC with UV detection, based on common methodologies.

1. Sample Preparation and Extraction:

- Air-dry the soil sample and sieve it through a 2-mm screen.
- Weigh 25 g of the prepared soil into a centrifuge tube.
- Add 80 mL of an extraction solvent, typically a mixture of methanol and water (e.g., 50:50 v/v).
- Extract the sample using ultrasonic vibration for approximately 30-40 minutes.
- Centrifuge the sample to separate the solid and liquid phases.
- Decant an aliquot of the supernatant for cleanup.

2. Extract Cleanup (Solid-Phase Extraction - SPE):

- Condition a C18 SPE cartridge with methanol followed by deionized water.
- Load the soil extract supernatant onto the conditioned cartridge.
- Wash the cartridge with deionized water to remove interferences.
- Elute the **tebuthiuron** from the cartridge using a suitable solvent like acetonitrile or methanol.
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

3. HPLC Instrumental Analysis:

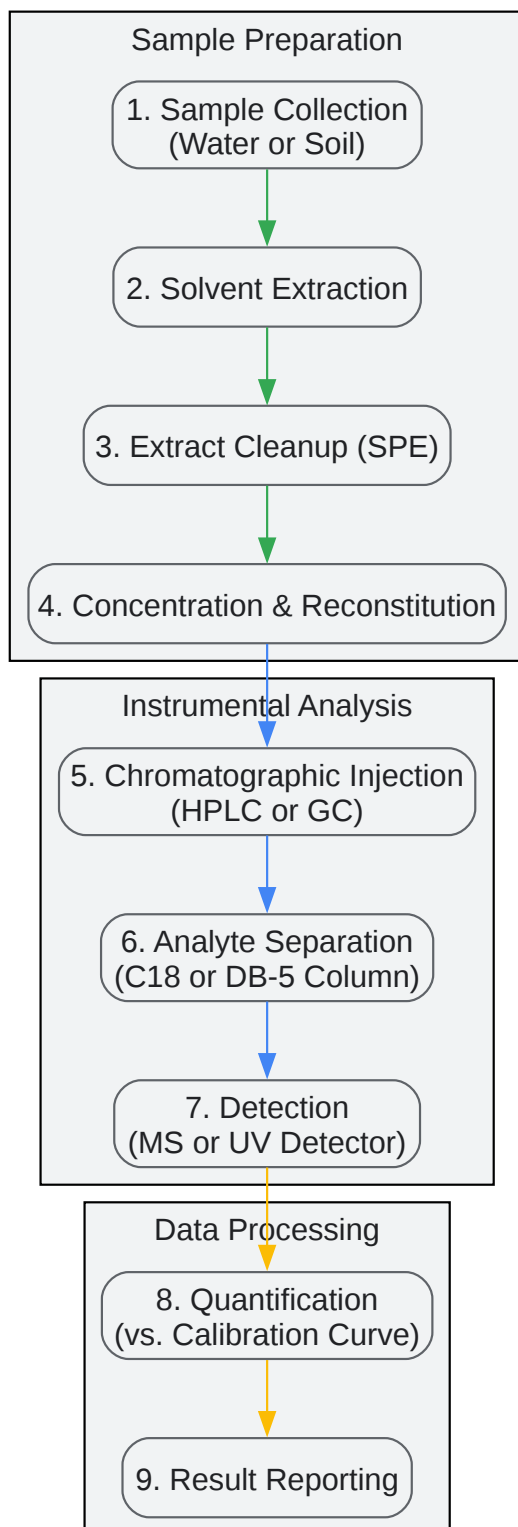
- High-Performance Liquid Chromatograph: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 5-20 μ L.

4. Quantification:

- Prepare a calibration curve by injecting standard solutions of **tebuthiuron** of known concentrations.
- Identify and quantify the **tebuthiuron** peak in the sample chromatogram based on retention time and peak area compared to the calibration standards.

General Workflow for Tebuthiuron Analysis



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Caption: General workflow for chromatographic analysis of **Tebuthiuron**.

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